Hexahydrooxazolo[5,4-c]pyridin-2(1H)-one is a bicyclic compound notable for its potential pharmacological applications. This compound features a unique oxazolo-pyridine structure, which is significant in medicinal chemistry due to its ability to interact with various biological targets. The synthesis and characterization of this compound have garnered interest in the pharmaceutical industry, particularly for its possible use in drug development.
Hexahydrooxazolo[5,4-c]pyridin-2(1H)-one can be classified as a heterocyclic compound, specifically a bicyclic derivative of pyridine. Its chemical structure includes nitrogen and oxygen heteroatoms within the ring system, which contributes to its reactivity and biological activity. The compound is part of a broader category of oxazolidinones and pyridinones, which are known for their diverse therapeutic properties.
The synthesis of hexahydrooxazolo[5,4-c]pyridin-2(1H)-one has been explored through various methodologies. Notably, one efficient approach involves the Ugi reaction, which allows for the formation of complex heterocycles from simple starting materials. This method combines an amine, an aldehyde, and isocyanide to generate a precursor that can be cyclized to form the desired oxazolidinone structure.
Another method reported involves the expedient synthesis of this compound as part of the European Lead Factory initiative, focusing on creating libraries of drug-like compounds. This synthesis typically employs multi-step processes that include cyclization reactions followed by functional group modifications to achieve the final product with high purity and yield .
The molecular formula for hexahydrooxazolo[5,4-c]pyridin-2(1H)-one is C₈H₉N₃O. The compound features a bicyclic structure where the oxazolone ring is fused with a pyridine ring. The presence of nitrogen atoms in both rings enhances its potential for biological activity.
Structural Characteristics:
Hexahydrooxazolo[5,4-c]pyridin-2(1H)-one can participate in various chemical reactions typical for heterocyclic compounds. These include:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to create derivatives with improved efficacy.
The mechanism of action for hexahydrooxazolo[5,4-c]pyridin-2(1H)-one is not fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors. Compounds with similar structures have been shown to inhibit certain pathways involved in inflammation and infection.
Research indicates that the presence of both nitrogen and oxygen heteroatoms allows this compound to form hydrogen bonds with biological macromolecules, facilitating its interaction with target sites within cells .
Hexahydrooxazolo[5,4-c]pyridin-2(1H)-one exhibits several notable physical and chemical properties:
Relevant Data:
Hexahydrooxazolo[5,4-c]pyridin-2(1H)-one has potential applications in medicinal chemistry:
The ongoing research into this compound highlights its significance as a scaffold for creating novel therapeutics that could address unmet medical needs .
Transition metal catalysis enables efficient construction of the fused oxazolidinone-piperidine system through atom-economical cyclizations and C–H functionalizations. Palladium-catalyzed methodologies are particularly effective for assembling the bicyclic core via ring-closing strategies. A landmark approach involves the Pd-catalyzed reaction of vinyl epoxides (e.g., 6) with isocyanates, which delivers the hexahydrooxazolo[4,5-c]pyridin-2(3H)-one regioisomer (4b) in high yield under mild conditions . This method leverages Pd(0)/Pd(II) redox cycling to facilitate epoxide activation and nucleophilic attack, followed by intramolecular cyclization.
Nickel catalysis offers complementary reactivity, particularly for C–H activation and annulation processes. Ni(II) complexes enable oxidative cycloadditions between aromatic amides and alkynes, forming isoindolinone intermediates that can be elaborated to the target scaffold [6]. Iron-based systems provide cost-effective alternatives, with Fe(III) catalysts facilitating radical cyclizations of unsaturated precursors. For example, α,β-unsaturated ketones undergo Fe-catalyzed cyclization with amidines to form imidazole intermediates that can be transformed into the bicyclic core [6].
Table 1: Transition Metal-Catalyzed Syntheses of Hexahydrooxazolo[5,4-c]pyridinones
Metal Catalyst | Starting Materials | Key Intermediate | Yield (%) | Regioselectivity |
---|---|---|---|---|
Pd(0) | Vinyl epoxide + Isocyanate | 7c | 85 | 4b dominant |
Ni(II) | Aromatic amide + Alkyne | Isoindolinone | 70-92 | Variable |
Fe(III) | α,β-Unsaturated ketone + Amidines | Imidazole | 65-88 | 4a preferred |
Metal-free routes provide sustainable alternatives for constructing the bicyclic framework, leveraging intrinsic electrophilicity or strain-driven reactivity. A highly efficient approach involves the acid-mediated cyclization of amino-alcohol precursors. Treatment of (1′R)-(−)-1-(2′-hydroxy-1′-phenyl-ethyl)-3,4-dihydro-(1H)pyridin-2-one (2) with catalytic HCl in chloroform induces quantitative cyclization to (3R,2aR)-(−)-3-phenyl-hexahydro-oxazolo[3,2-a]pyridin-5-one (3) via an iminium ion intermediate [3]. This transformation proceeds through a transient hemiaminal that dehydrates to form a reactive N-acyliminium species, which undergoes intramolecular oxa-Michael addition.
Ring rearrangement metathesis (RRM) represents another powerful metal-free strategy. Strain-driven reorganization of norbornene-derived oxazolidinones via ROM-RCM (Ring-Opening Metathesis/Ring-Closing Metathesis) cascades delivers functionalized hexahydrooxazolopyridinones with complete chirality transfer from the starting carbocycle [5]. This approach enables precise stereochemical control while avoiding transition metals entirely.
The cis-ring junction is a critical topological feature of bioactive hexahydrooxazolopyridinones, necessitating stereoselective synthetic strategies. RRM processes excel in chirality transfer, where stereocenters in carbocyclic precursors are efficiently translocated to the heterocyclic product without epimerization [5]. For instance, norbornene derivatives with chiral auxiliaries on side chains undergo stereospecific rearrangement to yield enantiomerically enriched cis-fused bicycles.
Iminium ion cyclizations exhibit pronounced diastereoselectivity dependent on substrate conformation. The HCl-mediated cyclization of 2 affords exclusively the cis-fused 3 (C3-C2a stereochemistry), as confirmed by NOE experiments showing spatial proximity between H3 and H2a protons [3]. Computational studies indicate this preference arises from minimized 1,3-diaxial interactions in the chair-like transition state.
Table 2: Stereochemical Outcomes in Hexahydrooxazolopyridinone Synthesis
Method | Key Stereocontrol Feature | Diastereoselectivity | Stereochemical Outcome |
---|---|---|---|
RRM (ROM-RCM) | Complete chirality transfer from carbocycle | >98% de | Configuration retained |
Iminium ion cyclization | Chair transition state minimization of 1,3-diaxial strain | Single diastereomer | cis-Fused ring junction |
Reductive amination | Substrate-directed face selectivity | Moderate to high | Depends on chiral amine input |
A particularly innovative four-step sequence enables efficient assembly of the bicyclic core from simple, commercially available precursors. The protocol commences with ozonolysis of cyclohexene-derived carbamates (8), cleaving the alkene to generate dialdehydes (9). Subsequent reductive amination under mild conditions (NaBH₃CN, AcOH) induces spontaneous cyclization to form the piperidine ring, followed by oxazolidinone closure upon workup . This route demonstrates exceptional functional group tolerance and scalability, producing gram quantities of the scaffold for library synthesis.
A key advantage is the cis-stereoselectivity inherent in the reductive amination step, where the nascent piperidine adopts the lowest-energy chair conformation, positioning the carbamate nitrogen for stereoelectronically favored 5-exo-tet cyclization. Optimization studies identified dichloromethane as the optimal solvent for the cyclization step, with yields exceeding 85% for diverse derivatives .
Table 3: Ozonolysis/Reductive Amination Protocol for Bicyclic Core Assembly
Step | Reaction | Reagents/Conditions | Product | Yield (%) |
---|---|---|---|---|
1 | Carbamate installation | ClCO₂Me, Et₃N, CH₂Cl₂, 0°C | Linear carbamate | 95 |
2 | Ozonolysis | O₃, CH₂Cl₂/MeOH; then PPh₃ | Dialdehyde | 90 |
3 | Reductive amination/cyclization | NaBH₃CN, AcOH, CH₂Cl₂, rt | cis-Fused bicycle | 85 |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: